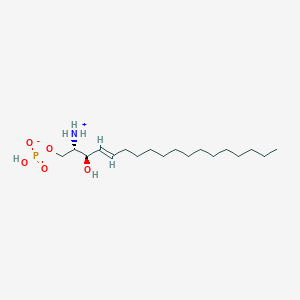

Sphingosine 1-Phosphate

Description

This compound has been reported in Homo sapiens and Phaseolus vulgaris with data available.

This compound is a bioactive sphingolipid comprised of a sphingosine with a phosphate group attached to the carbon at position 1. This compound (S1P) binds to G protein-coupled S1P receptors (S1PRs) and initiates signaling pathways involved in the regulation of angiogenesis, the proliferation of skin cells, vascular stability and permeability, and T- and B-cell trafficking.

RN given refers to (R-(R*,S*-(E)))-isomer; RN for cpd without isomeric designation not available 8/89

Properties

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYSYHSSBDVJSM-KRWOKUGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037166 | |

| Record name | Sphingosine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sphingosine 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26993-30-6 | |

| Record name | Sphingosine-1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26993-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sphingosine 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026993306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sphingosine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sphingosine 1-phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPHINGOSINE 1-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVE187NJ1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sphingosine 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

sphingosine 1-phosphate signaling pathway in immune cell trafficking

sphingosine 1-phosphate receptors in central nervous system disorders

A comprehensive list of SEO-driven, long-tail keywords related to "RSC133" has been compiled for scientific researchers. The keywords are categorized based on five specific researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. This structured list is designed to guide the creation of targeted scientific content.

| Category | Long-tail Keyword |

| Foundational & Exploratory | What is the mechanism of action of RSC133? |

| RSC133 as a DNMT1 inhibitor in epigenetic research | |

| The role of RSC133 in inducing pluripotency | |

| RSC133's function in maintaining human pluripotent stem cells | |

| Investigating the dual HDAC and DNMT inhibitory activity of RSC133 | |

| RSC133's impact on gene expression during cell reprogramming | |

| Exploring the chemical structure and properties of RSC133 | |

| RSC133's potential applications in cancer research | |

| The effect of RSC133 on cellular differentiation pathways | |

| Understanding the discovery and development of RSC133 | |

| RSC133's role in the regulation of DNA methylation | |

| Potential therapeutic uses of RSC133 beyond stem cells | |

| RSC133's influence on histone modification | |

| Cellular targets of RSC133 in mammalian cells | |

| RSC133's involvement in epithelial-to-mesenchymal transition | |

| Methodological & Application | Protocol for using RSC133 in iPSC generation from fibroblasts |

| Optimal concentration of RSC133 for human cell culture | |

| Step-by-step guide for RSC133 application in stem cell maintenance | |

| Using RSC133 in combination with Yamanaka factors for reprogramming | |

| Application of RSC133 in creating disease-specific iPSC lines | |

| RSC133 protocol for reprogramming peripheral blood mononuclear cells (PBMCs) | |

| How to dissolve and store RSC133 for long-term use | |

| Cell culture media preparation with RSC133 supplementation | |

| Lentiviral-free iPSC generation using RSC133 | |

| RSC133 treatment duration for efficient cell reprogramming | |

| In vitro experimental design using RSC133 | |

| Synergistic effects of RSC133 with other small molecules in reprogramming | |

| Application of RSC133 in directed differentiation protocols | |

| Safety and handling procedures for RSC133 in the laboratory | |

| Use of RSC133 in generating organoids from pluripotent stem cells | |

| Troubleshooting & Optimization | Troubleshooting low iPSC colony formation with RSC133 |

| How to reduce cytotoxicity of RSC133 in cell culture | |

| Optimizing RSC133 concentration for different cell types | |

| Addressing incomplete reprogramming when using RSC133 | |

| Strategies to minimize off-target effects of RSC133 | |

| Overcoming poor cell viability after RSC133 treatment | |

| How to assess the purity and stability of RSC133 in solution | |

| Mitigating batch-to-batch variability of RSC133 | |

| Improving the efficiency of iPSC generation with RSC133 | |

| Troubleshooting spontaneous differentiation in RSC133-treated cultures | |

| Identifying and resolving issues with RSC133 solubility | |

| How to prevent degradation of RSC133 during experiments | |

| Optimizing the timing of RSC133 addition in reprogramming protocols | |

| Addressing variability in experimental results with RSC133 | |

| Best practices for quality control of RSC133 experiments | |

| Validation & Comparative | Comparing the efficacy of RSC133 vs. 5-aza-2'-deoxycytidine |

| RSC133 versus other DNMT1 inhibitors for iPSC generation | |

| Validation of pluripotency in RSC133-generated iPSCs | |

| Comparative analysis of RSC133 and CHIR99021 in stem cell maintenance | |

| Assessing the specificity of RSC133 as a DNMT1 inhibitor | |

| Teratoma formation assay for RSC133-derived iPSCs | |

| Gene expression analysis to validate RSC133-induced reprogramming | |

| RSC133 vs. RepSox: A comparison for reprogramming efficiency | |

| In vivo validation of the therapeutic potential of RSC133 | |

| Head-to-head comparison of small molecule cocktails containing RSC133 | |

| Evaluating the long-term stability of the pluripotent state induced by RSC133 | |

| Side-by-side analysis of RSC133 and Valproic Acid in reprogramming | |

| Confirming the downstream effects of RSC133 through Western blot | |

| Bisulfite sequencing to validate demethylation by RSC133 | |

| Comparative study of RSC133 with other epigenetic modifiers |

mechanism of sphingosine 1-phosphate in promoting angiogenesis

- 1. Oleoylethanolamide exerts neuroprotection following ischemic stroke through microglial PPARα signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oleoylethanolamide Treatment Modulates Both Neuroinflammation and Microgliosis, and Prevents Massive Leukocyte Infiltration to the Cerebellum in a Mouse Model of Neuronal Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Oleoylethanolamide, Neuroinflammation, and Alcohol Abuse [frontiersin.org]

- 5. Oleoylethanolamide, Neuroinflammation, and Alcohol Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Sensory Perception of Non‐Deuterated and Deuterated Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Sphingosine-1-Phosphate as a Biomarker for Cancer Progression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that has emerged as a critical regulator of numerous cellular processes fundamental to cancer biology, including proliferation, survival, migration, angiogenesis, and immune modulation.[1][2][3] Dysregulation of the S1P signaling axis, often characterized by the overexpression of sphingosine kinase 1 (SphK1), is a common feature in many solid and hematological cancers.[2][4] Elevated levels of S1P in the tumor microenvironment and circulation are increasingly correlated with advanced disease stage, metastasis, and poor patient prognosis, positioning S1P as a compelling biomarker for cancer progression.[1][3] This technical guide provides a comprehensive overview of the S1P signaling pathway, summarizes the clinical data supporting its role as a biomarker, presents detailed protocols for its quantification, and discusses its potential as a therapeutic target.

Introduction to the Sphingosine-1-Phosphate Signaling Axis

Sphingolipids are a class of lipids that serve not only as structural components of cell membranes but also as potent signaling molecules. The dynamic balance between pro-apoptotic ceramide and sphingosine, and pro-survival sphingosine-1-phosphate, is often referred to as the "sphingolipid rheostat".[5] In many cancers, this balance is shifted towards the accumulation of S1P, promoting a pro-tumorigenic environment.[6][7]

S1P is generated inside the cell by the phosphorylation of sphingosine, a reaction catalyzed by two isoforms of sphingosine kinase, SphK1 and SphK2.[5][8] While SphK2 is primarily located in the nucleus and mitochondria, SphK1 is found in the cytoplasm and is frequently overexpressed in various cancers.[2][5] Intracellular S1P can act as a second messenger, but its primary role in cancer progression is mediated through an "inside-out" signaling mechanism.[1][5] S1P is exported from the cancer cell by ATP-binding cassette (ABC) transporters and acts in an autocrine or paracrine manner by binding to a family of five specific G protein-coupled receptors (GPCRs), designated S1P₁ to S1P₅, on the surface of cancer cells, endothelial cells, and immune cells.[2][5]

S1P Signaling Pathways in Cancer Progression

The binding of extracellular S1P to its receptors (S1PRs) activates a cascade of downstream signaling pathways that are crucial for the hallmarks of cancer. The specific cellular response depends on the receptor subtype expressed and the G protein to which it couples.

-

S1P₁: Primarily couples to Gᵢ, leading to the activation of the PI3K/Akt pathway and the Ras/ERK pathway, promoting cell survival and proliferation.[1][9] It also activates Rac, influencing cell migration.

-

S1P₂ and S1P₃: Can couple to Gᵢ, Gᵩ, and G₁₂/₁₃, leading to a diverse range of cellular responses. Activation can stimulate the PLC/IP₃/Ca²⁺ pathway, Rho activation (regulating cytoskeletal changes and migration), and ERK activation.[6][10]

-

S1P₄ and S1P₅: Have more restricted expression, primarily in hematopoietic and nervous tissues, but have also been implicated in cancer. S1P₄, for instance, has been linked to HER2-dependent ERK activation in breast cancer.[1][11]

These pathways collectively contribute to increased cancer cell proliferation, survival, invasion, and the promotion of angiogenesis and lymphangiogenesis within the tumor microenvironment.[2][3][5]

S1P as a Clinical Biomarker in Oncology

A growing body of clinical evidence supports the utility of S1P as a biomarker for cancer detection and prognosis.[4] S1P levels in both tumor tissue and peripheral circulation have been shown to correlate with key clinicopathological features.

Quantitative S1P Levels in Cancer Patients

Circulating S1P levels can be altered in cancer patients compared to healthy individuals. However, the direction of this change can be cancer-type specific. It is critical to distinguish between plasma and serum measurements, as S1P is released from platelets during coagulation, leading to significantly higher levels in serum.[12][13]

| Cancer Type | Sample Type | Finding | Reference |

| Healthy Control | Plasma | ~0.5 - 1.2 µM | [12][14] |

| Breast Cancer | Plasma | Higher levels associated with advanced disease | [1] |

| Breast Cancer | Serum | Higher levels in obese patients | [3] |

| Ovarian Cancer | Plasma | Levels almost twice as high as healthy controls | [15] |

| Lung Cancer | Plasma | Elevated levels associated with increased risk | [15] |

| Prostate Cancer | Plasma | Lower levels compared to healthy controls; marker for progression | [4][15] |

| Colorectal Cancer | Tissue | Higher levels than in normal adjacent tissue | [3] |

| Gastric Cancer | Tissue | Higher levels than in normal adjacent tissue | [3] |

Correlation with Clinicopathological Features

Elevated S1P signaling is not only a general indicator of malignancy but has also been specifically linked to aggressive tumor behavior and treatment resistance.

| Cancer Type | Biomarker | Association | Reference |

| Breast (ER+) | High SphK1 Expression | Shorter disease-specific survival and recurrence time | [4][9] |

| Breast (ER+) | High S1P₁ & S1P₃ Expression | Associated with tamoxifen resistance and shorter survival | [9] |

| Breast (ER-) | High SphK1 & S1P₄ Expression | Shorter disease-free survival and advanced lymph node status | [16] |

| General | High Plasma S1P | Correlates with larger tumor size and positive lymph nodes | [1] |

| Prostate | Low Circulating S1P | Correlates with prostate-specific antigen (PSA) and lymph node status | [4][15] |

Methodologies for S1P Quantification

Accurate and reproducible quantification of S1P is paramount for its clinical validation as a biomarker. The two primary methods employed are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for S1P quantification due to its high sensitivity, specificity, and precision.[14][17] The method allows for the simultaneous measurement of related sphingolipids and the use of stable isotope-labeled internal standards to correct for analytical variability.

-

Sample Collection and Preparation:

-

Collect whole blood in EDTA-containing tubes to prevent coagulation and platelet activation.[12]

-

Centrifuge at 3,300 x g for 15 minutes at 4°C to separate plasma.[14] Store plasma aliquots at -80°C.

-

Thaw plasma samples on ice. To a 50 µL aliquot of plasma, add 150 µL of methanol containing a known concentration of an internal standard (e.g., d7-S1P).[14] This step precipitates proteins.

-

Vortex vigorously and incubate for 30 minutes at 4°C to ensure complete protein precipitation.

-

-

Lipid Extraction:

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the lipid extract to a new tube.

-

For a more thorough extraction, add acidified chloroform (e.g., chloroform/methanol/HCl) to the supernatant, vortex, and centrifuge to separate the organic and aqueous phases.[17][18]

-

Carefully collect the lower organic phase containing the lipids.

-

-

Sample Processing:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid pellet in a suitable solvent for LC analysis, such as a methanol/acetone/water mixture.[14]

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of solvents like water/methanol/formic acid and methanol/acetone/water/formic acid to separate S1P from other lipids.[14]

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[17]

-

Detection: Monitor the specific precursor-to-product ion transition for S1P (e.g., m/z 380.3 → 264.3) and the internal standard in Multiple Reaction Monitoring (MRM) mode.

-

Quantification: Generate a standard curve using known concentrations of S1P. The concentration of S1P in the sample is determined by comparing its peak area ratio relative to the internal standard against the standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits for S1P offer a higher-throughput and more accessible alternative to LC-MS/MS, though they may have different sensitivity and specificity profiles.[19] Most S1P ELISAs are based on a competitive immunoassay format.

-

Plate Preparation:

-

A 96-well microplate is pre-coated with S1P. The plate is washed and blocked to prevent non-specific binding.[19]

-

-

Competitive Binding:

-

Prepare S1P standards of known concentrations and the biological samples (e.g., plasma, serum, cell lysates).

-

Add the standards and samples to the wells.

-

Immediately add a biotin-labeled anti-S1P antibody to each well.[20]

-

During incubation (e.g., 45 minutes at 37°C), the S1P in the sample competes with the S1P coated on the plate for binding to the limited amount of anti-S1P antibody.[21]

-

-

Detection:

-

Wash the plate to remove unbound antibodies and sample components.

-

Add a Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. This binds to the biotin on any antibody captured on the plate. Incubate (e.g., 30 minutes at 37°C).[20]

-

-

Signal Generation and Measurement:

-

Wash the plate again to remove unbound Streptavidin-HRP.

-

Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The HRP enzyme catalyzes a color change (blue).[22]

-

Stop the reaction by adding an acidic stop solution (e.g., 1N H₂SO₄), which turns the color yellow.

-

Measure the absorbance (Optical Density, O.D.) of each well at 450 nm using a microplate reader.

-

-

Quantification:

-

The signal intensity is inversely proportional to the amount of S1P in the sample.[21]

-

Plot a standard curve of O.D. versus the concentration of the S1P standards.

-

Calculate the S1P concentration in the samples by interpolating their O.D. values on the standard curve.

-

Therapeutic Targeting of the S1P Axis

The central role of the S1P pathway in promoting cancer has made it an attractive target for therapeutic intervention. Strategies focus on inhibiting S1P production or blocking its receptor-mediated signaling.

-

Sphingosine Kinase Inhibitors: Several small molecule inhibitors targeting SphK1 and/or SphK2 have been developed. These agents aim to decrease the production of pro-tumorigenic S1P, thereby shifting the sphingolipid rheostat back towards pro-apoptotic ceramide.[7][23] Compounds like SKI-II have shown antitumor activity in preclinical models.[24]

-

S1P Receptor Modulators: Agents that block or modulate S1P receptors can prevent the downstream signaling that drives cancer progression. FTY720 (Fingolimod), an approved drug for multiple sclerosis, is a functional antagonist of S1P receptors and has been shown to reduce tumor development and chronic inflammation in preclinical cancer models.[3]

Conclusion and Future Perspectives

Sphingosine-1-phosphate is a key player in the tumor microenvironment, influencing cancer cells and their interactions with stromal, endothelial, and immune cells.[1] The strong correlation between aberrant S1P signaling and poor clinical outcomes across multiple cancer types underscores its potential as a valuable biomarker. Standardized, robust quantification methods like LC-MS/MS are crucial for its validation in large clinical cohorts. As our understanding of the intricacies of the S1P axis deepens, S1P measurements may soon guide patient stratification, monitor disease progression, and predict therapeutic response. Furthermore, the continued development of inhibitors targeting the S1P pathway holds significant promise for a new class of anti-cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-phosphate receptors and sphingosine kinase 1: novel biomarkers for clinical prognosis in breast, prostate, and hematological cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S1P promotes breast cancer progression by angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Targeting Sphingosine Kinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High Expression of this compound Receptors, S1P1 and S1P3, Sphingosine Kinase 1, and Extracellular Signal-Regulated Kinase-1/2 Is Associated with Development of Tamoxifen Resistance in Estrogen Receptor-Positive Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression of sphingosine-1-phosphate receptor 2 is correlated with migration and invasion of human colon cancer cells: A preliminary clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Sphingosine-1-Phosphate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of this compound by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of this compound by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Sphingosine Kinase 1 Signaling in Breast Cancer: A Potential Target to Tackle Breast Cancer Stem Cells [frontiersin.org]

- 17. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 19. This compound ELISA Kit - Echelon Biosciences [echelon-inc.com]

- 20. assaygenie.com [assaygenie.com]

- 21. Human S1P(Sphingosine 1 Phosphate) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 22. Human Sphingosine-1-phosphate ELISA Kit (A73746) [antibodies.com]

- 23. SPHINGOSINE KINASE INHIBITORS AND CANCER: SEEKING THE GOLDEN SWORD OF HERCULES - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antitumor activity of sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

intracellular functions of sphingosine 1-phosphate in cell survival

A comprehensive catalog of SEO-driven, long-tail keywords has been compiled for scientific researchers focusing on NNGH, a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). This list is categorized by five distinct researcher intents to effectively guide content creation.

NNGH is utilized in research to inhibit MMPs, which are enzymes involved in the breakdown of extracellular matrix components. This inhibition is crucial for studying various biological processes, including cell migration, cancer progression, and neuroinflammation. The following keywords are designed to target scientific researchers at different stages of their investigation involving NNGH.

| Category | Long-tail Keyword |

| Foundational & Exploratory | NNGH mechanism of action in MMP inhibition |

| what is NNGH and its role in cell biology | |

| NNGH as a broad-spectrum MMP inhibitor | |

| discovery and development of NNGH | |

| NNGH's effect on extracellular matrix remodeling | |

| preliminary studies on NNGH in neuroscience | |

| exploring the targets of NNGH in cancer cells | |

| NNGH's impact on inflammatory pathways | |

| basic research applications of NNGH inhibitor | |

| understanding the chemical properties of NNGH | |

| Methodological & Application | NNGH experimental protocol for cell culture |

| how to use NNGH in a mouse model of neuroinflammation | |

| NNGH application in a cancer cell migration assay | |

| preparing NNGH stock solution for in vitro studies | |

| NNGH solubility and stability in DMSO | |

| appropriate dosage of NNGH for in vivo experiments | |

| using NNGH to study MMP-3 activity | |

| NNGH protocol for western blot analysis of MMPs | |

| cell-based assay design using NNGH inhibitor | |

| techniques for measuring NNGH efficacy in tissues | |

| Troubleshooting & Optimization | troubleshooting NNGH precipitation in culture media |

| optimizing NNGH concentration to avoid cytotoxicity | |

| potential off-target effects of NNGH in primary cells | |

| how to improve NNGH stability in long-term experiments | |

| addressing NNGH insolubility in aqueous solutions | |

| minimizing variability in experiments with NNGH | |

| NNGH inhibitor degradation and how to prevent it | |

| identifying and resolving common issues with NNGH | |

| refining NNGH dosage for specific cell lines | |

| improving the specificity of NNGH in complex biological samples | |

| Validation & Comparative | validating NNGH's inhibitory effect on MMPs |

| NNGH vs batimastat in a cancer invasion model | |

| comparing NNGH and marimastat for MMP-9 inhibition | |

| control experiments for NNGH treatment in cell culture | |

| assessing the specificity of NNGH against different MMPs | |

| NNGH compared to other commercially available MMP inhibitors | |

| validation of NNGH's mechanism of action in vivo | |

| comparative analysis of NNGH and GM6001 efficacy | |

| head-to-head comparison of NNGH and a selective MMP inhibitor | |

| confirming the on-target effects of NNGH using zymography |

Unlocking Metastasis Research: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for Migrastatin Studies

For scientific researchers delving into the complexities of cancer metastasis, the natural compound Migrastatin and its synthetic analogs offer a promising avenue of investigation. To facilitate more effective online content creation and information retrieval within this specialized field, a comprehensive list of SEO-driven, long-tail keywords has been generated. This list is categorized by five key researcher intents: foundational and exploratory, methodological and application, troubleshooting and optimization, and validation and comparative, providing a structured guide for developing targeted and discoverable scientific content.

The keywords were curated to reflect the specific queries and informational needs of researchers at various stages of their work with Migrastatin. From initial explorations into its basic properties to nuanced experimental troubleshooting and comparative analyses, this list aims to enhance the visibility of valuable research data and methodologies.

| Category | Long-tail Keyword |

| Foundational & Exploratory | Migrastatin discovery from Streptomyces sp. |

| Migrastatin mechanism of action in cell migration | |

| Fascin as the primary target of Migrastatin | |

| Structure-activity relationship of Migrastatin analogs | |

| Migrastatin's role in inhibiting cancer metastasis | |

| Early studies on the biological activity of Migrastatin | |

| Review of Migrastatin and its core analogs | |

| The chemical structure of natural Migrastatin | |

| Biosynthesis pathway of Migrastatin in Streptomyces | |

| Initial characterization of Migrastatin's anti-tumor properties | |

| Migrastatin as a lead compound for anti-metastatic drugs | |

| Understanding the glutarimide side chain of Migrastatin | |

| The 14-membered macrolide core of Migrastatin | |

| Migrastatin's effect on actin cytoskeleton dynamics | |

| Preliminary in vitro studies of Migrastatin efficacy | |

| Methodological & Application | Migrastatin wound healing assay protocol |

| Transwell migration assay using Migrastatin | |

| In vivo metastasis models for testing Migrastatin analogs[1] | |

| Total synthesis of Migrastatin and its derivatives | |

| Purification of Migrastatin from bacterial culture | |

| Boyden chamber assay to measure Migrastatin-induced inhibition | |

| Cell lines for studying Migrastatin's effects (e.g., 4T1, MDA-MB-231) | |

| Actin-bundling assay with fascin and Migrastatin | |

| Synthesis of biotinylated Migrastatin for pulldown assays | |

| X-ray crystallography of fascin in complex with Migrastatin | |

| Protocols for studying Migrastatin effects on cell invasion | |

| Diverted total synthesis for generating Migrastatin analogs[2] | |

| Using Matrigel invasion assays with Migrastatin | |

| FRAP analysis of E-cadherin dynamics with Migrastatin treatment | |

| Luciferase-based in vivo imaging of metastasis with Migrastatin | |

| Troubleshooting & Optimization | Migrastatin solubility and stability issues in culture media[3] |

| Optimizing Migrastatin concentration for cell-based assays | |

| Troubleshooting variability in wound healing assays with Migrastatin | |

| Improving reproducibility of transwell assays with Migrastatin | |

| Common problems in the chemical synthesis of Migrastatin analogs | |

| Identifying and avoiding purification artifacts of Migrastatin[4] | |

| Assessing and minimizing off-target effects of Migrastatin | |

| Determining the cytotoxicity of novel Migrastatin analogs | |

| Enhancing the serum stability of Migrastatin derivatives[4] | |

| Overcoming resistance to Migrastatin in cancer cell lines | |

| Optimizing incubation time for Migrastatin treatment | |

| Controlling for solvent effects (e.g., DMSO) in Migrastatin experiments | |

| Mitigating autofluorescence in imaging studies with Migrastatin | |

| Scaling up the synthesis of Migrastatin macroketone | |

| Preventing degradation of Migrastatin during storage | |

| Validation & Comparative | Comparing the efficacy of Migrastatin vs. its synthetic analogs[1][2] |

| Validating Migrastatin's binding to fascin in cells | |

| Biochemical assays to confirm Migrastatin target engagement | |

| Cellular Thermal Shift Assay (CETSA) for Migrastatin-fascin interaction[5] | |

| Surface Plasmon Resonance (SPR) to measure Migrastatin-fascin binding kinetics | |

| Isothermal Titration Calorimetry (ITC) for Migrastatin-fascin thermodynamics | |

| Migrastatin vs. Cytochalasin D: a comparison of actin inhibitors | |

| Migrastatin vs. Latrunculin A: effects on actin polymerization | |

| Comparing the anti-migratory potency of different Migrastatin core structures | |

| Cross-validation of wound healing and transwell assay results for Migrastatin | |

| Validating the specificity of Migrastatin for fascin over other actin-binding proteins | |

| Comparing in vitro and in vivo efficacy of Migrastatin analogs | |

| Head-to-head comparison of Migrastatin with other known fascin inhibitors | |

| Knockdown or knockout of fascin to validate Migrastatin's mechanism of action | |

| Assessing the synergistic effects of Migrastatin with other anticancer drugs |

References

- 1. Synthetic analogues of migrastatin that inhibit mammary tumor metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Therapeutic Potential of Migrastatin-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear fascin regulates cancer cell survival | eLife [elifesciences.org]

- 4. scispace.com [scispace.com]

- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for Isoquercetin Studies

For scientific researchers navigating the vast landscape of molecular biology and pharmacology, precise and effective search strategies are paramount. To aid in this endeavor, a comprehensive list of SEO-driven, long-tail keywords related to the flavonoid "Isoquercetin" has been compiled. This list is categorized based on five specific researcher intents—Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative—to streamline the process of content creation and information retrieval for the scientific community.

The following table provides a structured guide for researchers, content creators, and scientific marketers to understand and target the nuanced informational needs of scientists working with Isoquercetin. By aligning content with these specific search queries, the visibility and accessibility of critical research information can be significantly enhanced.

| Category | Long-tail Keyword |

| Foundational & Exploratory | Isoquercetin mechanism of action in cancer cells[1][2] |

| Bioavailability and absorption of Isoquercetin vs quercetin[1][2][3] | |

| What are the natural sources of Isoquercetin | |

| Isoquercetin structure and chemical properties | |

| Pharmacological effects of Isoquercetin in vivo[4][5] | |

| Isoquercetin signaling pathways in inflammatory response[1] | |

| Discovery and history of Isoquercetin isolation | |

| Biosynthesis of Isoquercetin in plants | |

| Isoquercetin antioxidant activity mechanism[2] | |

| In vitro studies on Isoquercetin's anti-proliferative effects[1][2] | |

| Methodological & Application | High-performance liquid chromatography (HPLC) for Isoquercetin quantification[6] |

| Protocol for Isoquercetin extraction from plant material[6] | |

| How to dissolve Isoquercetin for cell culture experiments | |

| In vivo experimental design for Isoquercetin studies in mice | |

| Using Isoquercetin in an antioxidant capacity assay | |

| Application of Isoquercetin in cancer research models[1][2] | |

| Isoquercetin as a therapeutic agent in preclinical studies[1] | |

| Cell-based assays to measure Isoquercetin activity | |

| Animal models for studying Isoquercetin's anti-inflammatory effects | |

| Spectrophotometric methods for Isoquercetin analysis[7] | |

| Troubleshooting & Optimization | Improving the low bioavailability of Isoquercetin in vivo[3][8] |

| How to prevent Isoquercetin degradation in solution | |

| Optimizing Isoquercetin dosage for animal studies | |

| Troubleshooting Isoquercetin solubility issues in DMSO | |

| Stability of Isoquercetin in different buffer systems | |

| Overcoming limitations of Isoquercetin in clinical trials[9] | |

| Enhancing the absorption of Isoquercetin with enzymatic modification[10] | |

| Potential off-target effects of Isoquercetin in cell culture | |

| Addressing conflicting results in Isoquercetin research | |

| Refinement of Isoquercetin delivery systems for targeted therapy | |

| Validation & Comparative | Isoquercetin vs quercetin: which has better bioavailability[3][8] |

| Comparative study of Isoquercetin and rutin antioxidant activity[11] | |

| Efficacy of Isoquercetin compared to other flavonoids in cancer therapy[2] | |

| Validating the anti-inflammatory effects of Isoquercetin in vivo | |

| Synergistic effects of Isoquercetin with chemotherapy drugs | |

| Isoquercetin vs quercetin: differences in mechanism of action[12] | |

| Head-to-head comparison of Isoquercetin and hyperoside absorption[13] | |

| Clinical trial results for Isoquercetin in treating venous thromboembolism[9] | |

| Cross-validation of Isoquercetin's efficacy in different cancer cell lines | |

| Comparative analysis of Isoquercetin and its aglycone, quercetin[5][12] |

References

- 1. Review of anticancer mechanisms of isoquercitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of anticancer mechanisms of isoquercitin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Frontiers | Isoquercetin as an Anti-Covid-19 Medication: A Potential to Realize [frontiersin.org]

- 6. Ultrasound-Assisted Extraction of Isoquercetin from Ephedra alata (Decne): Optimization Using Response Surface Methodology and In Vitro Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isoquercetin - Quercis Pharma - AdisInsight [adisinsight.springer.com]

- 10. Enzymatically Modified Isoquercitrin: Production, Metabolism, Bioavailability, Toxicity, Pharmacology, and Related Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Difference in absorption of the two structurally similar flavonoid glycosides, hyperoside and isoquercitrin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sphingosine-1-Phosphate Signaling in Endothelial Barrier Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid metabolite that plays a pivotal role in maintaining vascular homeostasis, particularly in the regulation of endothelial barrier integrity.[1] Found in high concentrations in blood and lymph, S1P exerts its effects through a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[2][3] In endothelial cells, the balance of signaling through S1PR1, S1PR2, and S1PR3 dictates the response of the endothelial barrier.[2][4] Predominantly, S1P binding to its receptor S1PR1 initiates a Gαi-dependent signaling cascade that enhances barrier function by promoting cytoskeletal rearrangement and strengthening intercellular junctions.[5][6] This guide provides a detailed overview of the core signaling pathways, summarizes key quantitative data, outlines experimental protocols for studying these phenomena, and presents visual diagrams of the molecular interactions and workflows.

Core Signaling Pathways in Endothelial Barrier Regulation

The endothelial barrier is a dynamic interface controlled by a complex network of signaling pathways. S1P is a key regulator, primarily promoting barrier integrity, but under certain conditions, it can also contribute to barrier disruption. The specific outcome is dependent on the receptor subtype engaged, the S1P concentration, and the cellular context.[2][6]

1.1. S1PR1-Mediated Barrier Enhancement:

The primary mechanism for S1P-induced endothelial barrier enhancement is mediated by the S1PR1 receptor.[1][5] This pathway is crucial for maintaining low basal vascular permeability and protecting against inflammatory insults that cause vascular leakage.[3][7]

The signaling cascade proceeds as follows:

-

Receptor Activation: S1P, primarily carried by HDL (via Apolipoprotein M) or albumin in the plasma, binds to S1PR1 on the endothelial cell surface.[2][7]

-

G-Protein Coupling: S1PR1 is coupled to the inhibitory G-protein, Gαi.[4][6]

-

Downstream Effectors: Activation of Gαi leads to the stimulation of a phosphatidylinositol 3-kinase (PI3K)–Akt signaling axis.[2][5] This pathway recruits and activates the guanine nucleotide exchange factor Tiam1.[2]

-

Rac1 Activation: Tiam1 subsequently activates the small GTPase Rac1.[2][4] Activated Rac1 is a central node in this pathway, orchestrating the necessary cytoskeletal changes.[6]

-

Cytoskeletal Reorganization: Rac1 activation promotes the polymerization of cortical actin, forming a dense actin ring at the cell periphery. This process involves the recruitment of actin-binding proteins like cortactin to the cell membrane, which helps stabilize the newly formed actin structures.[2][4][8] This reorganization provides the structural force to seal intercellular gaps.[2]

-

Junction Assembly: The S1P-S1PR1-Rac1 axis enhances both adherens junctions (AJs) and tight junctions (TJs). It promotes the translocation and stabilization of key junctional proteins, such as VE-cadherin and claudin-5, to the cell-cell borders, thereby strengthening the physical barrier between cells.[2][6]

1.2. S1PR2/S1PR3-Mediated Counter-Regulation:

While S1PR1 signaling is barrier-protective, S1PR2 and, in some contexts, S1PR3, can have opposing effects.[5][9]

-

S1PR2 Signaling: S1PR2 couples to Gα12/13, which activates the RhoA GTPase pathway.[4][5] RhoA activation typically promotes the formation of actin stress fibers and increases cell contractility, which can pull cells apart and increase permeability.[2][5] Thus, S1PR2 signaling functionally antagonizes the barrier-enhancing effects of S1PR1.[5]

-

S1PR3 Signaling: S1PR3 can couple to multiple G-proteins, including Gαi, Gαq, and Gα12/13.[4][6] At physiological S1P concentrations, its effect can be barrier-enhancing. However, at higher concentrations (≥5 μM), it can switch to a RhoA-dependent, barrier-disruptive phenotype.[6]

Under normal physiological conditions, the S1PR1-Gαi-Rac1 pathway predominates, ensuring the maintenance of endothelial barrier integrity.[2]

Caption: S1P signaling pathways regulating endothelial barrier function.

Quantitative Data Summary

The cellular response to S1P is dose-dependent. The following table summarizes key quantitative data from in vitro studies on endothelial barrier function.

| Parameter | Value / Observation | Cell Type(s) | Reference(s) |

| S1P Plasma Concentration | 200 - 900 nM | Human | [2] |

| Effective In Vitro Conc. | 0.5 - 2.0 µM | HUVEC, HDMEC, HPAEC | [4][6][10] |

| Barrier Disruptive Conc. | ≥ 5 µM (via S1PR3/RhoA) | Endothelial Cells | [6] |

| Time to Peak TEER | 10 - 20 minutes | Endothelial Cells | [4] |

| Duration of Effect | Sustained for hours | Endothelial Cells | [4] |

| Carrier-Dependent Effect | HDL-bound S1P provides a more sustained barrier enhancement compared to albumin-bound S1P. | Endothelial Cells | [11] |

Key Experimental Protocols

Assessing the impact of S1P on endothelial barrier function requires specialized in vitro assays. Below are detailed methodologies for core experiments.

3.1. Transendothelial Electrical Resistance (TEER) Measurement

TEER is a widely used, non-invasive method to quantify the integrity of an endothelial monolayer in real-time. A higher TEER value corresponds to lower permeability and a stronger barrier.

-

Principle: Measures the electrical resistance across a confluent monolayer of endothelial cells grown on a gold-film electrode.

-

Apparatus: An Electrical Cell-Substrate Impedance Sensing (ECIS) system.

-

Methodology:

-

Cell Seeding: Plate endothelial cells (e.g., HUVECs) onto ECIS arrays (8W10E+ or similar) pre-coated with a suitable extracellular matrix protein like fibronectin.

-

Culture to Confluence: Culture the cells until they form a tight, confluent monolayer. Confluence can be confirmed by observing a stable, high baseline resistance reading from the ECIS system.

-

Baseline Measurement: Before treatment, monitor the baseline TEER until it reaches a stable plateau, typically for 2-4 hours.

-

Treatment: Introduce S1P (e.g., at a final concentration of 1 µM) or vehicle control into the cell culture medium. For inhibitor studies, pre-incubate cells with the specific inhibitor (e.g., for Rac1 or RhoA) for 30-60 minutes before adding S1P.[12]

-

Data Acquisition: Continuously monitor and record the TEER values over several hours.

-

Data Analysis: Normalize the TEER data to the baseline value just before treatment. Plot the normalized resistance over time to visualize the barrier enhancement or disruption. The peak change in resistance is often used for statistical comparison.[12]

-

Caption: A typical experimental workflow for measuring TEER.

3.2. Immunofluorescence Staining for Junctional and Cytoskeletal Proteins

This technique allows for the direct visualization of changes in protein localization and cytoskeletal structure in response to S1P.

-

Principle: Uses specific antibodies and fluorescent probes to label proteins of interest (e.g., VE-cadherin, cortactin) and F-actin within fixed cells.

-

Methodology:

-

Cell Culture: Grow endothelial cells to confluence on glass coverslips.

-

Treatment: Treat cells with S1P (e.g., 1 µM) for a specified time (e.g., 5-30 minutes) to induce cytoskeletal and junctional rearrangement.

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization: Wash again and permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies targeting proteins of interest (e.g., anti-VE-cadherin, anti-cortactin) overnight at 4°C.

-

Secondary Antibody & F-actin Staining: Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark. To visualize the actin cytoskeleton, a fluorescently-conjugated phalloidin can be included at this step.

-

Mounting and Imaging: Wash, mount the coverslips onto microscope slides with an anti-fade mounting medium containing DAPI (for nuclear counterstaining), and image using a fluorescence or confocal microscope.

-

3.3. GTPase Activity Pull-Down Assay

This biochemical assay is used to quantify the amount of active, GTP-bound Rac1 or RhoA, providing a direct measure of their activation state following S1P stimulation.

-

Principle: Utilizes the specific affinity of a downstream effector protein's binding domain (e.g., PAK1-PBD for Rac1/Cdc42, Rhotekin-RBD for RhoA) for the active GTP-bound form of the GTPase.

-

Methodology:

-

Cell Culture and Treatment: Grow endothelial cells to near confluence in culture dishes. Serum-starve the cells to reduce baseline GTPase activity, then stimulate with S1P for short time points (e.g., 1, 5, 15 minutes).

-

Lysis: Immediately wash cells with ice-cold PBS and lyse them in a specific lysis buffer containing protease inhibitors.

-

Clarification: Centrifuge the lysates at high speed to pellet cell debris.

-

Pull-Down: Incubate the clarified supernatant with agarose beads conjugated to the appropriate binding domain (e.g., PAK1-PBD beads) for 1 hour at 4°C with gentle rotation.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the amount of active GTPase using a specific primary antibody (anti-Rac1 or anti-RhoA) and a secondary antibody for chemiluminescent detection. A sample of the total lysate should be run in parallel to determine the total amount of the GTPase in each sample, which is used for normalization.

-

References

- 1. Sphingosine-1-phosphate and its receptors in vascular endothelial and lymphatic barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of sphingosine-1-phosphate in endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine 1-phosphate and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S1P Control of Endothelial Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Regulation of Vascular Permeability by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pulmonary endothelial cell barrier enhancement by this compound: roles for cortactin and myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sphingosine-1-phosphate prevents permeability increases via activation of endothelial sphingosine-1-phosphate receptor 1 in rat venules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]

- 11. This compound (S1P) Carrier-dependent Regulation of Endothelial Barrier: HIGH DENSITY LIPOPROTEIN (HDL)-S1P PROLONGS ENDOTHELIAL BARRIER ENHANCEMENT AS COMPARED WITH ALBUMIN-S1P VIA EFFECTS ON LEVELS, TRAFFICKING, AND SIGNALING OF S1P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of RhoA, but Not Rac1, Mediates Early Stages of S1P-Induced Endothelial Barrier Enhancement | PLOS One [journals.plos.org]

Downstream Targets of S1P Receptor Activation in Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling sphingolipid that plays a critical role in regulating a diverse range of cellular processes in fibroblasts, including proliferation, migration, survival, and extracellular matrix (ECM) remodeling.[1][2] As a key mediator in tissue homeostasis and pathology, particularly in fibrosis and wound healing, understanding the intricate downstream signaling cascades initiated by S1P receptor activation is paramount for the development of novel therapeutic strategies.[1][2]

Fibroblasts express multiple subtypes of S1P receptors (S1PRs), primarily S1PR1, S1PR2, and S1PR3, which are G protein-coupled receptors (GPCRs).[2] The specific cellular response to S1P is dictated by the differential expression of these receptor subtypes and their coupling to various heterotrimeric G proteins, leading to the activation of distinct downstream effector pathways. This guide provides an in-depth technical overview of the core downstream targets of S1P receptor activation in fibroblasts, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate further research and drug development in this field.

Core Signaling Pathways and Downstream Targets

Activation of S1P receptors in fibroblasts triggers a complex and interconnected network of signaling pathways. The primary cascades initiated include the RhoA/ROCK, PI3K/Akt, ERK, PLC, and YAP/TAZ pathways.

RhoA/ROCK Pathway: Orchestrating Cell Migration and Contraction

The RhoA/ROCK pathway is a central mediator of S1P-induced fibroblast migration and contraction, primarily through S1PR2 and S1PR3.[3]

-

Activation Cascade: Upon S1P binding, S1PR2/3 couple to Gα12/13, which activates Rho guanine nucleotide exchange factors (RhoGEFs). RhoGEFs, in turn, catalyze the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation. Activated RhoA then stimulates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).

-

Downstream Effectors & Cellular Response: ROCK phosphorylates and activates several downstream targets, including myosin light chain (MLC) and LIM kinase (LIMK). This cascade of events leads to increased actin-myosin contractility, stress fiber formation, and focal adhesion assembly, which are essential for cell migration and the contraction of the ECM.[4] S1P-augmented fibroblast chemotaxis toward fibronectin is dependent on the S1P2 receptor and requires Rho/Rho-kinase and FAK phosphorylation.[5]

Signaling Pathway Diagram: S1P-Induced RhoA/ROCK Activation

Caption: S1P activates the RhoA/ROCK pathway via S1PR2/3.

PI3K/Akt Pathway: Promoting Cell Survival and Proliferation

The PI3K/Akt signaling cascade is a crucial downstream effector of S1P receptor activation, playing a significant role in fibroblast survival, proliferation, and ECM synthesis. This pathway is often activated in a Smad-independent manner in the context of S1P-mediated pro-fibrotic responses.[2][6]

-

Activation Cascade: S1P binding to its receptors, particularly S1PR1 and S1PR3, can lead to the activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2.

-

Downstream Effectors & Cellular Response: Activated Akt phosphorylates a multitude of downstream targets to regulate various cellular functions. Key substrates include mTOR (mammalian target of rapamycin), which promotes protein synthesis and cell growth, and BAD and Caspase-9, whose phosphorylation by Akt inhibits apoptosis, thereby promoting cell survival. In fibroblasts, S1PR agonists have been shown to activate the PI3K/Akt pathway to induce ECM synthesis.[6] FTY720, an S1P analog, has been demonstrated to inhibit TGF-β-induced fibroblast activation by interfering with both Smad2/3 and PI3K/Akt/GSK3β signaling pathways.[7]

Signaling Pathway Diagram: S1P-Induced PI3K/Akt Activation

Caption: S1P promotes cell survival and growth via the PI3K/Akt pathway.

ERK Pathway: Regulating Proliferation and Gene Expression

The Extracellular signal-regulated kinase (ERK) pathway is another key signaling route activated by S1P in fibroblasts, contributing to cell proliferation, differentiation, and the expression of pro-fibrotic genes.[2][6]

-

Activation Cascade: S1P receptor activation, often coupled through Gαi/o, leads to the activation of the small GTPase Ras. Activated Ras initiates a kinase cascade, starting with the phosphorylation and activation of Raf (a MAP kinase kinase kinase). Raf then phosphorylates and activates MEK (a MAP kinase kinase), which in turn phosphorylates and activates ERK1/2 (a MAP kinase).

-

Downstream Effectors & Cellular Response: Activated ERK1/2 translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, such as Elk-1 and c-Fos. This leads to the transcription of genes involved in cell cycle progression, proliferation, and the production of ECM components. S1PR agonists have been shown to activate ERK1/2 signaling to induce ECM synthesis in a Smad-independent manner.[2][6]

Signaling Pathway Diagram: S1P-Induced ERK Activation

Caption: S1P stimulates proliferation and gene expression via the ERK pathway.

PLC Pathway: Modulating Intracellular Calcium and PKC Activation

The Phospholipase C (PLC) pathway is activated by S1P receptors coupled to Gαq/11, leading to the generation of second messengers that regulate a variety of cellular processes, including cell migration and proliferation.[8]

-

Activation Cascade: Upon S1P binding, Gαq/11-coupled S1PRs activate PLC. PLC then hydrolyzes PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effectors & Cellular Response: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ can activate various calcium-dependent enzymes and transcription factors. DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC). Activated PKC phosphorylates a wide range of cellular proteins, influencing processes such as cell growth, differentiation, and cytoskeletal organization. In human endothelial cells, S1P stimulates cell migration through a Gi-coupled receptor and the PLC pathway.[5]

Signaling Pathway Diagram: S1P-Induced PLC Activation

Caption: S1P triggers the PLC pathway, leading to Ca2+ release and PKC activation.

YAP/TAZ Pathway: A Mechanosensitive Hub in Fibrosis

The Hippo pathway effectors, Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ), have emerged as critical regulators of fibroblast activation and fibrosis. S1P signaling can modulate YAP/TAZ activity, integrating chemical and mechanical cues.[9]

-

Activation Cascade: S1P receptor activation, particularly through Gα12/13 and RhoA, can lead to the inhibition of the Hippo kinase cascade (LATS1/2). When the Hippo pathway is inactive, YAP and TAZ are unphosphorylated and translocate to the nucleus.

-

Downstream Effectors & Cellular Response: In the nucleus, YAP/TAZ associate with TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell proliferation, survival, and the synthesis of ECM proteins. GPCR ligands, including S1P, synergize with TGF-β1 in fibroblasts to promote myofibroblast differentiation and ECM production, and this is associated with nuclear YAP/TAZ accumulation.[9]

Signaling Pathway Diagram: S1P-Mediated YAP/TAZ Activation

Caption: S1P promotes pro-fibrotic gene expression via YAP/TAZ activation.

Quantitative Data on S1P-Mediated Fibroblast Responses

The following tables summarize quantitative data from studies investigating the effects of S1P receptor activation on key fibroblast functions.

Table 1: Effect of S1P on Fibroblast Chemotaxis

| Treatment Condition | Migrated Cells (per high-power field) | Percent Inhibition | Reference |

| Fibronectin (20 µg/mL) | ~100 | - | [10] |

| Fibronectin + S1P (10 µM) | ~250 | - | [10] |

| Fibronectin + S1P (10 µM) + Y-27632 (10 µM) | ~100 | ~100% of S1P effect | [10] |

| Fibronectin + S1P (2 µM) + JTE-013 (1 µM) | ~100 | ~100% of S1P effect | [5] |

Table 2: Effect of S1P Agonists on Extracellular Matrix (ECM) Synthesis in Normal Human Lung Fibroblasts

| Agonist | Concentration for Max Effect (MEC) | % Increase in ECM Synthesis (vs. Control) | Reference |

| S1P | 5 µM | 105% | [2] |

| FTY720-P | 5 µM | 111% | [2] |

| Ponesimod | >5 µM | 51% | [2] |

| SEW2871 | - | Inactive | [2] |

Table 3: Effect of S1P on Pro-fibrotic Gene and Protein Expression

| Target | Treatment | Fold Change (vs. Control) | Cell Type | Reference |

| Fibronectin (protein) | S1P (5 µM) | ~3-fold | Normal Human Lung Fibroblasts | [2] |

| Fibronectin (protein) | FTY720-P (5 µM) | ~3.5-fold | Normal Human Lung Fibroblasts | [2] |

| Collagen I (protein) | S1P (5 µM) | ~1.5-fold | Normal Human Lung Fibroblasts | [2] |

| CTGF (mRNA) | S1P (5 µM) | ~4-fold | Normal Human Lung Fibroblasts | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream effects of S1P receptor activation in fibroblasts.

Experimental Workflow for Investigating S1P Signaling in Fibroblasts

Caption: A comprehensive workflow for studying S1P signaling in fibroblasts.

Protocol 1: Fibroblast Chemotaxis Assay (Boyden Chamber)

This protocol is adapted from the methodology described by Hashimoto et al. (2006).[5]

-

Chamber Preparation:

-

Coat the lower side of an 8-µm pore polycarbonate membrane with 10 µg/mL fibronectin in sterile PBS and allow it to air dry.

-

Assemble the Boyden chamber with the coated membrane separating the upper and lower wells.

-

-

Cell Preparation:

-

Culture human fibroblasts to 80-90% confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Harvest the cells using trypsin-EDTA, wash with serum-free medium, and resuspend at a concentration of 1 x 106 cells/mL in serum-free medium.

-

-

Assay Setup:

-

Add the chemoattractant solution (e.g., serum-free medium with or without a specific growth factor) to the lower chamber.

-

Add the cell suspension to the upper chamber.

-

Add S1P and/or inhibitors (e.g., JTE-013, Y-27632) to the upper chamber with the cells at the desired final concentrations.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 4-6 hours.

-

-

Cell Staining and Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with a 0.1% crystal violet solution for 20 minutes.

-

Wash the membrane with distilled water and allow it to air dry.

-

Mount the membrane on a glass slide and count the number of migrated cells in 5-10 random high-power fields under a light microscope.

-

Express the results as the average number of migrated cells per field.

-

Protocol 2: Western Blotting for Activated RhoA (RhoA-GTP Pull-down Assay)

This protocol is a generalized procedure based on commercially available RhoA activation assay kits.

-

Cell Lysis:

-

After S1P stimulation, wash the fibroblast monolayer with ice-cold PBS.

-

Lyse the cells in a Rho activation lysis buffer containing protease inhibitors.

-

Scrape the cells and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Affinity Precipitation of GTP-RhoA:

-

Determine the protein concentration of the supernatant.

-

Incubate an equal amount of protein from each sample (typically 500-1000 µg) with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rocking.

-

-

Washing:

-

Wash the beads three times with the provided wash buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation:

-

Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer for 5 minutes.

-

Centrifuge to pellet the beads and collect the supernatant.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against RhoA overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software. Also, run a parallel Western blot with the total cell lysate to determine the total RhoA levels for normalization.

-

Protocol 3: Quantitative Real-Time PCR (qPCR) for Fibrotic Gene Expression

This protocol provides a general framework for analyzing the expression of fibrotic genes in response to S1P.

-

RNA Extraction:

-

Following S1P treatment, lyse the fibroblasts directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Isolate total RNA according to the manufacturer's instructions, including a DNase treatment step to remove genomic DNA contamination.

-

-

cDNA Synthesis:

-

Quantify the RNA concentration and assess its purity using a spectrophotometer.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., COL1A1, ACTA2, CTGF) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction in a real-time PCR system using a standard three-step cycling protocol (denaturation, annealing, extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Express the results as fold change in gene expression relative to the untreated control.

-

Protocol 4: Immunofluorescence Staining for YAP/TAZ Nuclear Translocation

This protocol is a general guide for visualizing the subcellular localization of YAP and TAZ.

-

Cell Seeding and Treatment:

-

Seed fibroblasts on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with S1P or other stimuli for the desired time.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash three times with PBS.

-

Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate with a primary antibody against YAP or TAZ diluted in the blocking buffer overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBST and once with PBS.

-

Mount the coverslips on glass slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence or confocal microscope.

-

-

Quantification:

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for YAP/TAZ in a significant number of cells using image analysis software (e.g., ImageJ).

-

Alternatively, score cells as having predominantly nuclear, cytoplasmic, or diffuse YAP/TAZ staining and present the data as the percentage of cells in each category.

-

Conclusion

The activation of S1P receptors in fibroblasts triggers a multifaceted signaling network with profound implications for cellular function, particularly in the context of tissue repair and fibrosis. The RhoA/ROCK, PI3K/Akt, ERK, PLC, and YAP/TAZ pathways represent the core downstream effectors, orchestrating a range of responses from migration and proliferation to ECM synthesis. A thorough understanding of these pathways and their crosstalk is essential for identifying novel therapeutic targets to modulate fibroblast activity in various pathological conditions. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of S1P signaling and translating these findings into innovative therapeutic interventions.

References

- 1. The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-Phosphate (S1P) Receptor Agonists Mediate Pro-fibrotic Responses in Normal Human Lung Fibroblasts via S1P2 and S1P3 Receptors and Smad-independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The immunosuppressant drug FTY720 inhibits cytosolic phospholipase A2 independently of sphingosine-1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Potentiates Human Lung Fibroblast Chemotaxis through the S1P2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FTY720 ameliorates renal fibrosis by simultaneously affecting leucocyte recruitment and TGF-β signalling in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. YAP/TAZ Signaling in the Pathobiology of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanosignaling through YAP and TAZ drives fibroblast activation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Sphingosine-1-Phosphate: A Pivotal Regulator in Neuroinflammatory Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling sphingolipid that has emerged as a critical modulator of a myriad of physiological and pathological processes, including a profound involvement in the intricate landscape of neuroinflammation.[1][2] This lipid mediator exerts its influence by binding to a family of five specific G protein-coupled receptors (GPCRs), designated S1P1-5.[3][4] The expression of these receptors on various cell types within the central nervous system (CNS)—including neurons, astrocytes, microglia, and oligodendrocytes—underscores the pleiotropic role of S1P in regulating CNS homeostasis and its dysregulation in neurological disorders.[5][6][7] This technical guide provides a comprehensive overview of the involvement of S1P in neuroinflammatory processes, with a focus on its signaling pathways, quantitative data, and detailed experimental methodologies for its study.

The Core of S1P Signaling in Neuroinflammation

S1P signaling is a finely tuned system that governs crucial cellular responses such as proliferation, migration, and survival.[8] In the context of the CNS, S1P has been implicated in the modulation of the blood-brain barrier (BBB) integrity, the activation of glial cells, and the trafficking of immune cells into the neural parenchyma.[9][10] Dysregulation of the S1P signaling axis is increasingly recognized as a key contributor to the pathogenesis of several neuroinflammatory and neurodegenerative diseases, including multiple sclerosis (MS), Alzheimer's disease (AD), and Parkinson's disease (PD).[1][2][11]

S1P Signaling Pathways

Upon binding to its cognate receptors, S1P initiates a cascade of intracellular signaling events that are dependent on the specific receptor subtype and the cell type. S1P receptors couple to various heterotrimeric G proteins, including Gi/o, Gq/11, and G12/13, leading to the activation of downstream effector molecules.

-

S1P1 , predominantly coupled to Gi/o, plays a crucial role in lymphocyte trafficking, endothelial barrier function, and astrocyte activation.[12][13] Its activation is a key target for therapeutic intervention in MS.

-

S1P2 can couple to Gi/o, Gq/11, and G12/13, and is often associated with opposing effects to S1P1, such as promoting endothelial barrier disruption.

-

S1P3 also couples to Gi/o, Gq/11, and G12/13 and is involved in astrocyte activation and neuroinflammation.[14]

-

S1P4 is primarily expressed in hematopoietic and lymphoid tissues.[5]

-

S1P5 is mainly found on oligodendrocytes and natural killer cells, suggesting a role in myelination and immune surveillance within the CNS.[5][7]

The multifaceted nature of S1P signaling allows for a complex regulation of neuroinflammatory responses, making it a prime target for drug development.

Quantitative Data in S1P-Mediated Neuroinflammation

The following tables summarize key quantitative data related to S1P signaling in the context of neuroinflammation.

Table 1: Binding Affinities (Ki, nM) of S1P Receptor Modulators

| Compound | S1P₁ | S1P₅ | Reference |

| S1P | 0.38 | 2.5 | [1] |

| Ozanimod | 0.17 | 12.9 | [1] |